1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at the 1-position, a methyl group at the 3-position, and a phenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted hydrazine and a β-keto ester or diketone.
Cyclization: The reaction proceeds through cyclization under acidic or basic conditions to form the pyrazole ring.
Substitution: The ethyl, methyl, and phenyl groups are introduced through subsequent substitution reactions.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- can be compared with other similar compounds such as:
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-: This compound has a similar structure but lacks the ethyl group at the 1-position.
1-Ethyl-5-methyl-1H-pyrazol-3-amine: This compound has a different substitution pattern on the pyrazole ring.
5-Amino-3-methyl-1-phenylpyrazole: This compound has an amino group at the 5-position instead of the 1-position.
The uniqueness of 1H-Pyrazol-5-amine, 1-ethyl-3-methyl-N-phenyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
847453-88-7 |
---|---|
Molekularformel |
C12H15N3 |
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-N-phenylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-3-15-12(9-10(2)14-15)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3 |
InChI-Schlüssel |
ISVTTYVLUMDYNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.